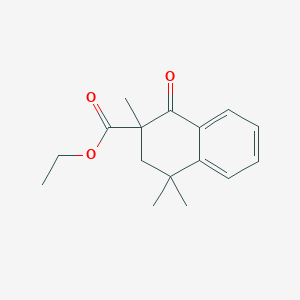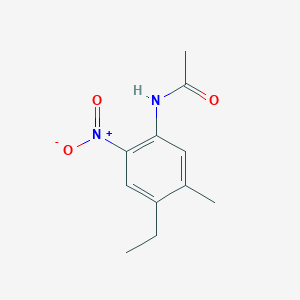
Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.336 g/mol . This compound is part of a class of organic compounds known as naphthalenes, which are characterized by a fused pair of benzene rings. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate typically involves the reaction of 2,4,4-trimethyl-1,2,3,4-tetrahydronaphthalene-1-one with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 1-oxo-1,2,3,4-tetrahydro-2,4,4-trimethyl-2-naphthalenecarboxylate is unique due to its specific structural features, such as the presence of three methyl groups on the naphthalene ring
Propiedades
Número CAS |
31209-67-3 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
ethyl 2,4,4-trimethyl-1-oxo-3H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-5-19-14(18)16(4)10-15(2,3)12-9-7-6-8-11(12)13(16)17/h6-9H,5,10H2,1-4H3 |
Clave InChI |
DLYGOEWUBGOXRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(C2=CC=CC=C2C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)











![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)

